molecular formula C10H11N B8432120 2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene CAS No. 69447-46-7

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene

Cat. No.: B8432120
CAS No.: 69447-46-7
M. Wt: 145.20 g/mol
InChI Key: KXWRGBCIWPQWPQ-XNWCZRBMSA-N
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Description

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

69447-46-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

(3E)-3-(2-bicyclo[2.2.1]hept-5-enylidene)propanenitrile

InChI

InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h2-4,8,10H,1,6-7H2/b9-2+

InChI Key

KXWRGBCIWPQWPQ-XNWCZRBMSA-N

Isomeric SMILES

C1C2C/C(=C\CC#N)/C1C=C2

Canonical SMILES

C1C2CC(=CCC#N)C1C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 100 g (0.82 mol) of 2-formyl-5-norbornene (Aldrich Chemical Co.), 65 g (0.76 mol) of cyanoacetic acid, 2 ml of ammonium hydroxide (58%), 132 ml of dimethylformamide, and 170 ml benzene was heated to reflux and the water removed with a Dean-Stark trap. The reaction was allowed to continue until the evolution of carbon dioxide ceased (approx. 24 hrs.). Upon completion, the reaction was cooled and the solvent removed under reduced pressure. The residual oil was distilled under vacuum to give 79.6 g (68% yield) of 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene: b.p. 76°-78° C./1 mm; ir 3060, 2260, 1420, 1330, 915, 840, 755, 720; nmr 1.3-2.5 (4H, m), 2.9-3.4 (4H, m), 5.0-5.5 (1H, m), 5.9-6.2 (2H, m); ms 145.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Yield
68%

Synthesis routes and methods II

Procedure details

A stirred solution of 100 g (0.82 mol) of 2-formyl-5-norbornene (Aldrich Chemical Co.), 65 g (0.76 mol) of cyanoacetic acid, 2 ml of ammonium hydroxide (58% ), 132 ml of diemthylformamide, and 170 ml benzene was heated to reflux and the water removed with a Dean-Stark trap. The reaction was allowed to continue until the evolution of carbon dioxide ceased (approx. 24 hrs.). Upon completion, the reaction was cooled and the solvent removed under reduced pressure. The residual oil was distilled under vacuum to give 79.6 g (68% yield) of 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene: b.p. 76-78° C/1 mm; ir 3060, 2260, 1420, 1330, 915, 840, 755, 720; nmr 1.3-2.5 (4H, m), 2.9-3.4 (4H, m), 5.0-5.5 (1H, m), 5.9-6.2 (2H, m); ms 145.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Yield
68%

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